Cas no 1207557-61-6 (Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate)

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic ester derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances handling and storage convenience, while the thiophene-carboxylate structure provides versatility in constructing heterocyclic frameworks. This compound is particularly valuable in pharmaceutical and materials science research due to its compatibility with diverse reaction conditions and high functional group tolerance. The ethyl ester group further facilitates downstream modifications, making it a practical choice for synthesizing complex organic molecules. Its crystalline solid form ensures consistent purity and reactivity, supporting reproducible results in synthetic applications.
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate structure
1207557-61-6 structure
Product name:Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
CAS No:1207557-61-6
MF:C13H19BO4S
Molecular Weight:282.164
MDL:MFCD12198151
CID:2197290
PubChem ID:46738305

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
    • E84544
    • PS-13014
    • MFCD12198151
    • ethyl4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
    • 1207557-61-6
    • SCHEMBL1854434
    • CS-0366336
    • 5-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester
    • 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophene-2-carboxylic acid ethyl es
    • AKOS015950006
    • DA-14425
    • ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
    • MDL: MFCD12198151
    • インチ: InChI=1S/C13H19BO4S/c1-6-16-11(15)10-7-9(8-19-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
    • InChIKey: DIZXCRFTIVBVBE-UHFFFAOYSA-N
    • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OCC

計算された属性

  • 精确分子量: 282.1097104g/mol
  • 同位素质量: 282.1097104g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 343
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73Ų

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A169005581-10g
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1207557-61-6 97%
10g
$1314.54 2023-09-04
eNovation Chemicals LLC
Y1237632-1g
5-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester
1207557-61-6 97%
1g
$190 2024-06-06
1PlusChem
1P00HG72-100mg
5-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester
1207557-61-6 97%
100mg
$28.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437006-250mg
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1207557-61-6 97%
250mg
¥482.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN523-1g
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1207557-61-6 95%
1g
¥996.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN523-5g
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1207557-61-6 95%
5g
¥3498.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437006-1g
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1207557-61-6 97%
1g
¥1300.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437006-5g
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1207557-61-6 97%
5g
¥5250.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X196535A-1g
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
1207557-61-6 0.97
1g
¥1800.0 2024-07-24
eNovation Chemicals LLC
Y1237632-5g
5-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester
1207557-61-6 97%
5g
$500 2024-06-06

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 関連文献

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylateに関する追加情報

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS No. 1207557-61-6): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, identified by its CAS number 1207557-61-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological and cardiovascular disorders. Its unique structural features, characterized by the presence of a thiophene core and a boronic ester moiety derived from a 1,3,2-dioxaborolane group, make it an invaluable building block for constructing complex molecular architectures.

The utility of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate stems from its ability to participate in cross-coupling reactions, which are fundamental to modern drug discovery and development. Specifically, the boronic ester functionality allows for the implementation of palladium-catalyzed Suzuki-Miyaura couplings. This reaction is widely employed to form carbon-carbon bonds between aryl or vinyl groups, enabling the construction of intricate heterocyclic compounds. The incorporation of this intermediate into drug candidates has been instrumental in developing novel treatments for diseases such as Alzheimer's and atherosclerosis.

Recent advancements in synthetic methodologies have further highlighted the importance of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate. Researchers have demonstrated its efficacy in generating biaryl systems with high selectivity and yield. For instance, studies have shown that this compound can be seamlessly integrated into multi-step syntheses to produce pharmacologically active molecules with enhanced binding affinity and reduced toxicity. The robustness of its boronic ester linkage ensures compatibility with a range of reaction conditions while maintaining structural integrity.

The role of this compound extends beyond mere synthetic utility; it also contributes to the understanding of molecular interactions at the biochemical level. The thiophene ring is a common motif in natural products and pharmaceuticals due to its ability to modulate electronic properties and influence receptor binding. By incorporating Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate into drug candidates, chemists can fine-tune these properties to achieve desired therapeutic outcomes. This has led to promising developments in the design of kinase inhibitors and antiviral agents.

In parallel with synthetic applications, Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has been explored in preclinical studies as part of larger research initiatives. Its derivatives have shown encouraging results in vitro and in vivo models for neurological disorders. The ability to functionalize both the thiophene ring and the boronic ester moiety provides chemists with unparalleled flexibility in modifying physicochemical properties such as solubility and metabolic stability. Such attributes are critical for advancing candidate molecules toward clinical trials.

The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,dioxaborlanan_21_ yl)thiophene_22_ carboxylic acid involves multi-step processes that showcase modern organic chemistry techniques. The preparation typically begins with the halogenation of a thiophene derivative followed by protection-deprotection strategies to introduce the boronic ester group. The use of chiral auxiliaries or asymmetric catalysis can further enhance regioselectivity and enantioselectivity during these transformations. These methodologies underscore the compound's significance not only as a synthetic intermediate but also as a testament to cutting-edge chemical innovation.

As research continues to evolve,the demand for specialized intermediates like Ethyl 4-(4,44,55,tetramethyl_1,32_ dioxaborolane_22_ yl)_ thiophene_22_ carboxylic acid is expected to grow exponentially。The integration of this compound into novel synthetic routes will likely unlock new possibilities for drug development across multiple therapeutic areas。Collaborative efforts between academia and industry are essential to harness its full potential,ensuring that future generations benefit from innovative medical breakthroughs。

In conclusion,Ethyl 4-(44,44,55,tetramethyl_1,32_ dioxaborolane_22_ yl)_ thiophene_22_ carboxylic acid (CAS No。1207557_61_6) represents a cornerstone in contemporary pharmaceutical synthesis。Its unique structural features enable diverse applications ranging from cross-coupling reactions to medicinal chemistry endeavors。With ongoing research efforts aimed at optimizing its use,this compound is poised to remain at forefront of drug discovery initiatives for years to come。

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